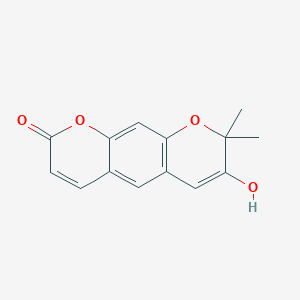

3'-Hydroxyxanthyletin

Description

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

3-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C14H12O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-7,15H,1-2H3 |

InChI Key |

FMYNVGVODWZNCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

3'-Hydroxyxanthyletin: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxyxanthyletin is a pyranocoumarin, a class of heterocyclic compounds known for their diverse pharmacological activities. As a derivative of xanthyletin, this compound is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of the parent compound xanthyletin and its derivatives, detailed methodologies for their isolation and purification, and an exploration of their potential biological activities and associated signaling pathways. While specific data for this compound is limited, this guide extrapolates from closely related compounds to provide a foundational understanding for future research.

Natural Sources

Xanthyletin and its derivatives, including potentially this compound, are primarily found in plants belonging to the Rutaceae (citrus family) and Apiaceae (carrot or parsley family) families.[1][2] These compounds are part of the plant's secondary metabolism, often playing a role in defense mechanisms.

Key plant genera known to be rich sources of pyranocoumarins include:

-

Citrus : Various parts of citrus plants, including the roots and peels, have been identified as sources of xanthyletin. For instance, xanthyletin has been isolated from Citrus sinensis (sweet orange) grafted on Citrus limonia.[3][4]

-

Peucedanum : The roots of Peucedanum praeruptorum are a well-documented source of a variety of coumarins, including xanthyletin-type compounds.[5][6][7]

-

Toddalia : Toddalia asiatica, particularly its stem bark and roots, is known to contain a diverse array of coumarins.[8][9][10]

-

Boenninghausenia : Boenninghausenia albiflora is another member of the Rutaceae family from which various secondary metabolites, including coumarins, have been isolated.[11][12]

-

Brosimum : Xanthyletin has been extracted from the wood of Brosimum rubescens.[13]

-

Stauranthus : Xanthyletin has also been isolated from Stauranthus perforatus.[14]

While this compound has not been explicitly reported as isolated from these sources in the reviewed literature, the presence of the parent compound, xanthyletin, suggests that these plants are prime candidates for targeted screening for its hydroxylated derivatives.

Quantitative Data

| Plant Species | Plant Part | Compound | Extraction Method | Yield | Reference |

| Citrus sinensis on C. limonia | Roots | Xanthyletin | Dichloromethane extraction followed by HSCCC | Not specified | [4] |

| Peucedanum praeruptorum | Roots | Praeruptorin A, B, E | HPLC | Varies with growth stage | [15] |

| Citrus species | Peels | Various coumarins | UPLC-MS | Varies (e.g., Limettin up to 779.0 µg/g) | [5] |

| Citrus Beverages | Juice | Various coumarins | HPLC-MS/MS | Varies (e.g., Citropten up to 0.94 mg/L) | [11] |

| Melilotus officinalis | - | Coumarin | 96% Ethanol extraction | 316.37 mg/100 g | [10] |

| Angelica archangelica | - | Coumarin | Supercritical CO2 extraction | 0.91 mg/100 g | [10] |

Experimental Protocols

The isolation and purification of xanthyletin and its derivatives involve multi-step processes that combine various extraction and chromatographic techniques. Below are detailed methodologies adapted from published studies.

Protocol 1: General Extraction of Coumarins from Plant Material

This protocol provides a general procedure for the initial extraction of coumarins from dried plant material.

1. Plant Material Preparation:

- Air-dry the plant material (e.g., roots, stems, leaves) at room temperature or in a convection oven at a low temperature (around 40°C) to prevent degradation of thermolabile compounds.

- Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Solvent Extraction:

- Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, dichloromethane, or a mixture thereof) at room temperature for an extended period (24-72 hours), with occasional shaking.[13]

- Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble and extract using a Soxhlet apparatus with an appropriate solvent. This method involves continuous extraction with fresh solvent.

- Ultrasonic-Assisted Extraction (UAE): Suspend the powdered material in a solvent and subject it to ultrasonic waves. This technique can enhance extraction efficiency and reduce extraction time.

3. Concentration:

- After extraction, filter the mixture to remove solid plant debris.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40-50°C to obtain a crude extract.

Protocol 2: Isolation of Xanthyletin using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a study that successfully isolated xanthyletin from a crude plant extract.[4]

1. Crude Extract Preparation:

- Obtain a crude extract rich in coumarins using a suitable extraction method (e.g., maceration with dichloromethane) as described in Protocol 1.

2. HSCCC System and Solvent System:

- Instrument: A high-speed counter-current chromatograph.

- Solvent System: A two-phase solvent system is crucial for successful separation. For xanthyletin, a system composed of hexane/ethanol/acetonitrile/water (10:8:1:1, v/v/v/v) has been reported to be effective.[4]

- Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

3. HSCCC Operation:

- Filling the Column: Fill the multilayer coil column entirely with the stationary phase (upper phase).

- Sample Loading: Dissolve the crude extract in a small volume of the solvent system and inject it into the column.

- Elution: Pump the mobile phase (lower phase) through the column at a specific flow rate while the column is rotating at a high speed (e.g., 800 rpm).

- Fraction Collection: Collect the eluent in fractions using a fraction collector.

4. Analysis and Purification:

- Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound.

- Combine the pure fractions and evaporate the solvent to obtain the purified xanthyletin.

Protocol 3: Isolation of Coumarins using Column Chromatography

This is a classic and widely used method for the purification of natural products.

1. Stationary Phase Preparation:

- Pack a glass column with a suitable adsorbent, most commonly silica gel or Sephadex LH-20, slurried in the initial mobile phase.

2. Sample Loading:

- Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

3. Elution:

- Elute the column with a solvent system of increasing polarity. A common gradient for coumarin separation is starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol.

- Collect the eluate in fractions.

4. Fraction Analysis and Purification:

- Analyze the collected fractions by TLC or HPLC.

- Combine fractions containing the compound of interest and further purify if necessary by re-chromatography or crystallization to obtain the pure compound.

Biological Activities and Signaling Pathways

While the specific biological activities of this compound are not yet well-documented, the known pharmacological effects of xanthyletin and other pyranocoumarins provide a strong indication of its potential therapeutic applications. These activities include anti-inflammatory, anticancer, and antimicrobial effects.

Anti-Inflammatory Activity

Pyranocoumarins have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

References

- 1. Xanthyletin | C14H12O3 | CID 65188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chapter 3: Antimicrobial properties of hydroxyxanthenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Plant Pyranocoumarins: Description, Biosynthesis, Application [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). | Semantic Scholar [semanticscholar.org]

- 13. Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The underappreciated diversity of furanocoumarins in grapefruits revealed by MassQL filtered molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Hydroxyxanthyletin (Aegelinol): Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxyxanthyletin, also known as Aegelinol, is a naturally occurring pyranocoumarin that has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, structural characterization, and known biological functions of this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for its isolation and biological evaluation, and presents visual representations of relevant pathways and workflows to facilitate a deeper understanding of this promising bioactive compound.

Discovery and Natural Occurrence

This compound (3',4'-dihydro-3'-hydroxy-Xanthyletin) is a derivative of xanthyletin, a coumarin compound. It has been isolated from several plant sources, most notably from the bael fruit tree, Aegle marmelos, and the roots of Angelica gigas[1][2]. Its CAS number is 5993-18-0[3]. The discovery of this compound has been part of broader phytochemical investigations into traditional medicinal plants, aiming to identify and characterize their bioactive constituents.

Physicochemical Properties and Structural Elucidation

The chemical structure of this compound has been determined through various spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₄ | [3] |

| Molecular Weight | 246.26 g/mol | [3] |

| CAS Number | 5993-18-0 | [3] |

| Appearance | - | - |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Spectroscopic Data

-

¹H-NMR: To determine the number and types of protons and their connectivity.

-

¹³C-NMR: To identify the number and types of carbon atoms.

-

2D-NMR (COSY, HMQC, HMBC): To establish detailed correlations between protons and carbons, confirming the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

Synthesis

While this compound is a natural product, synthetic routes for coumarin derivatives are well-established and can be adapted for its production. A general synthetic approach for similar coumarin derivatives was not found in the provided search results.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of promising biological activities, primarily focused on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

This compound has shown significant antibacterial and antifungal activity.

Studies have demonstrated that Aegelinol (this compound) exhibits a significant antibacterial effect against both Gram-positive and Gram-negative bacteria[4].

Table 2: Antibacterial Activity of Aegelinol (this compound)

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus (ATCC) | 16 | [4] |

| Salmonella typhi (ATCC) | 16 | [4] |

| Enterobacter cloacae (ATCC) | 16 | [4] |

| Enterobacter aerogenes (ATCC) | 16 | [4] |

| Helicobacter pylori | Dose-dependent inhibition (5-25 μg/mL) | [4] |

Xanthyletin, the parent compound of this compound, has been identified as a potent inhibitor of the symbiotic fungus Leucoagaricus gongylophorus cultivated by leaf-cutting ants, with complete inhibition observed at a concentration of 25 μg/mL[5][6]. This suggests that derivatives like this compound may also possess significant antifungal properties.

Anti-inflammatory Activity

Coumarin derivatives are known to possess anti-inflammatory properties[7][8][9][10]. While specific studies detailing the anti-inflammatory mechanism of this compound are not available in the provided search results, the general mechanisms for related coumarins involve the inhibition of key inflammatory mediators.

A potential mechanism of action for the anti-inflammatory effects of coumarin derivatives involves the modulation of inflammatory pathways.

Caption: Potential Anti-inflammatory Mechanism of this compound.

Experimental Protocols

Isolation of this compound from Plant Material

The following is a general protocol for the isolation of coumarins from plant sources, which can be adapted for this compound.

Caption: General Workflow for the Isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: The dried and powdered plant material (e.g., roots of Angelica gigas) is subjected to extraction.

-

Extraction: Maceration or Soxhlet extraction is performed using a suitable organic solvent such as methanol, ethanol, or a mixture of solvents.

-

Concentration: The solvent is removed under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The pure compound is then subjected to spectroscopic analysis (¹H-NMR, ¹³C-NMR, 2D-NMR, MS) to confirm its structure.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method.

Table 3: General Protocol for Broth Microdilution Assay

| Step | Procedure |

| 1. Preparation of Inoculum | Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL). |

| 2. Preparation of Compound | A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are made in a 96-well microtiter plate. |

| 3. Inoculation | The standardized microbial inoculum is added to each well of the microtiter plate. |

| 4. Incubation | The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). |

| 5. Determination of MIC | The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. |

Future Perspectives

This compound represents a promising natural product with significant potential for the development of new therapeutic agents. Further research is warranted to:

-

Elucidate the detailed mechanisms of action for its antimicrobial and anti-inflammatory activities, including the identification of specific molecular targets and signaling pathways.

-

Conduct comprehensive in vivo studies to evaluate its efficacy and safety in animal models of infection and inflammation.

-

Develop and optimize synthetic routes to ensure a sustainable supply for further research and potential commercialization.

-

Investigate its potential synergistic effects with existing antimicrobial and anti-inflammatory drugs.

The information compiled in this technical guide provides a solid foundation for future investigations into the therapeutic potential of this compound.

References

- 1. Phytochemical: 3',4'-dihydro-3'-hydroxy-Xanthyletin [caps.ncbs.res.in]

- 2. 3',4'-dihydro-3'-hydroxy-Xanthyletin | CAS:5993-18-0 | Manufacturer ChemFaces [chemfaces.com]

- 3. 3',4'-dihydro-3'-hydroxy-Xanthyletin - Safety Data Sheet [chemicalbook.com]

- 4. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. Antiinflammatory and antioxidant evaluation of novel coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 3'-Hydroxyxanthyletin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3'-Hydroxyxanthyletin, a linear pyranocoumarin. The document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. It consolidates available data on the compound's identity, chemical structure, and key physical and chemical characteristics. While experimental data for some properties remain elusive in publicly accessible literature, this guide presents the established information and outlines standard methodologies for the experimental determination of these properties.

Introduction

This compound, with the IUPAC name 7-hydroxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one, is a derivative of xanthyletin, belonging to the class of linear pyranocoumarins. These compounds are of interest to the scientific community due to the diverse biological activities exhibited by the broader coumarin family. A thorough understanding of the physicochemical properties of this compound is fundamental for any research and development activities, including the design of synthesis pathways, formulation development, and the investigation of its biological and pharmacological potential.

Chemical Identity and Structure

The fundamental identifying information for this compound is summarized in the table below.

| Identifier | Value |

| Systematic Name | 7-hydroxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.246 g/mol |

| CAS Registry Number | 165900-08-3 |

| Chemical Class | Linear Pyranocoumarin |

The chemical structure of this compound is characterized by a coumarin core fused with a pyran ring.

Physicochemical Properties

| Property | Value/Description |

| Physical State | Solid (predicted) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone, Methanol, Ethanol, Pyridine.[1] |

| pKa (predicted) | Described as an extremely weak basic (essentially neutral) compound. |

| XlogP (predicted) | 2.7 |

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the literature, standard methodologies for compounds of this nature can be applied.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

General Protocol using a Digital Melting Point Apparatus:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is then heated at a slow rate (1-2 °C/min) to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Solubility Determination

Understanding the solubility of a compound is crucial for its formulation, delivery, and biological testing.

General Qualitative Solubility Testing Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 0.1 mL) is added to the test tube.

-

Observation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Classification: The solubility is visually assessed and can be classified as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Solvent Addition: If the compound does not dissolve in the initial volume, further aliquots of the solvent can be added to determine an approximate solubility limit.

Logical Workflow for Physicochemical Characterization

The process of characterizing the physicochemical properties of a compound like this compound follows a logical progression.

Caption: Logical workflow for the physicochemical characterization of a compound.

Conclusion

This technical guide has synthesized the currently available physicochemical data for this compound. While foundational information regarding its chemical identity and structure is established, a notable gap exists in the experimental determination of key properties such as its melting and boiling points. The provided general experimental protocols offer a starting point for researchers seeking to fill these knowledge gaps. Further experimental investigation is crucial to build a comprehensive physicochemical profile of this compound, which will undoubtedly facilitate its future exploration in various scientific and developmental contexts.

References

3'-Hydroxyxanthyletin: An Uncharted Therapeutic Potential

Despite significant interest in the therapeutic properties of coumarin derivatives, a comprehensive analysis of 3'-Hydroxyxanthyletin reveals a notable absence of specific research on its potential therapeutic effects. While the parent compound, xanthyletin, and other related molecules have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, this compound remains a largely unexplored molecule in the scientific literature.

Currently, there is a significant lack of available quantitative data, detailed experimental protocols, and established signaling pathways specifically associated with this compound. This information gap prevents a thorough evaluation of its therapeutic promise for researchers, scientists, and drug development professionals.

The Broader Context: Therapeutic Promise of Related Compounds

Xanthyletin, a pyranocoumarin found in various plants, has been the subject of several studies. Research has indicated its potential as an anticancer agent, with an ED50 value of 18.4 μg/mL against MCF-7 breast cancer cells.[1] Furthermore, various derivatives of coumarins, the structural class to which xanthyletin belongs, have shown a wide array of pharmacological activities. These include anti-inflammatory, antioxidant, and antiproliferative actions, often attributed to their ability to modulate various cellular signaling pathways.[2][3][4][5]

The Unexplored Frontier of this compound

The addition of a hydroxyl group at the 3' position of the xanthyletin structure could theoretically alter its biological activity. Hydroxylation is a common metabolic process and can significantly impact a molecule's solubility, receptor binding affinity, and overall therapeutic efficacy. However, without specific studies on this compound, any discussion of its potential effects remains speculative.

The absence of data extends to all core requirements of a technical guide:

-

Quantitative Data: No IC50 or EC50 values for anti-inflammatory, antioxidant, or anticancer activities are available in the public domain.

-

Experimental Protocols: Detailed methodologies for assays involving this compound have not been published.

-

Signaling Pathways: There is no information on the specific cellular signaling pathways that may be modulated by this compound.

Future Directions

The current void in the scientific literature presents an opportunity for future research. A systematic investigation into this compound is warranted to determine its potential therapeutic value. Such research should focus on:

-

Synthesis and Isolation: Development of efficient methods for the synthesis or isolation of this compound to enable biological testing.

-

In Vitro Screening: Comprehensive screening of the compound for its antioxidant, anti-inflammatory, and anticancer activities using established assays.

-

Mechanism of Action Studies: Elucidation of the underlying molecular mechanisms and identification of the cellular signaling pathways affected by this compound.

Until such studies are conducted, this compound will remain an intriguing but unvalidated molecule in the vast landscape of natural product research. The potential for a novel therapeutic agent exists, but it is a potential that is yet to be unlocked through rigorous scientific inquiry.

References

- 1. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 5. researchgate.net [researchgate.net]

In Vitro Biological Screening of 3'-Hydroxyxanthyletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxyxanthyletin, a natural coumarin derivative, has been the subject of in vitro biological screening to elucidate its potential therapeutic activities. This technical guide provides a comprehensive overview of its evaluated biological effects, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols for the conducted assays are presented, alongside a summary of the quantitative data obtained. Furthermore, potential signaling pathways that may be modulated by this compound are discussed and visualized.

Introduction

Coumarins are a large class of phenolic substances found in many plants, and they are known for their diverse pharmacological activities. Xanthyletin and its derivatives, including this compound, have attracted interest for their potential as scaffolds in drug discovery. This document synthesizes the available in vitro data on this compound to serve as a resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

In Vitro Biological Activities

The in vitro biological activities of this compound and its derivatives have been investigated in several studies, primarily focusing on their antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant potential of coumarin derivatives is a well-established area of research[1][2][3][4][5]. The ability of these compounds to scavenge free radicals is a key mechanism behind their protective effects against oxidative stress-related diseases.

Table 1: Summary of In Vitro Antioxidant Activity Data for Coumarin Derivatives

| Assay | Test Substance | IC50 / Activity | Reference |

| DPPH Radical Scavenging | 3-carboxycoumarin derivatives | C1 and C2 showed best activity | [1] |

| DPPH Radical Scavenging | 4-hydroxycoumarin derivatives | 2b, 6b, 2c, and 4c most active | [2] |

| DPPH, Superoxide, Nitric Oxide Scavenging | Coumarin compounds I and II | Strong antioxidant activity | [5] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory properties of natural compounds are of significant interest for therapeutic development[6][7][8][9].

Specific quantitative data on the in vitro anti-inflammatory activity of this compound is not available in the reviewed literature. However, related coumarins have demonstrated anti-inflammatory potential. For instance, Scopoletin (6-methoxy-7-hydroxycoumarin) has been shown to modulate multiple cellular signaling pathways involved in inflammation[10]. Brodifacoum, a 4-hydroxycoumarin derivative, has been observed to inhibit nitrite production in LPS-stimulated microglia cells[11].

Cytotoxic Activity

The cytotoxic effects of natural compounds against various cancer cell lines are a primary focus of anticancer drug discovery[12][13][14][15][16].

Table 2: Summary of In Vitro Cytotoxicity Data for Related Compounds

| Cell Line(s) | Test Substance | IC50 / Effect | Reference |

| A2780/CP70 and OVCAR-3 (ovarian cancer) | 3-Hydroxyterphenyllin | Dose-dependent growth suppression | [13] |

| HTB-140 (melanoma), A549 (lung cancer) | Alloxanthoxyletin derivatives | Concentration-dependent inhibition of cell growth | [14] |

| PC3 (prostate cancer), MGC803 (gastric cancer) | 3-aryl-7-hydroxy scopoletin derivatives | Potent antiproliferation activities | [17] |

| A549, H1299, and CL1-5 (lung cancer) | ortho-aryl N-hydroxycinnamides | Antiproliferative effects | [18] |

Note: The data presented is for compounds structurally related to this compound, as specific cytotoxicity data for this compound was not found in the reviewed literature.

Experimental Protocols

The following sections detail the general methodologies for the key in vitro assays used to evaluate the biological activities of coumarin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for determining the free radical scavenging activity of a compound[1][4].

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate or cuvettes, add different concentrations of the test compound.

-

Add the DPPH solution to each well/cuvette and mix.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Ascorbic acid or Trolox is commonly used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation[14][15].

Protocol:

-

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C.

-

The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.

Potential Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is limited, the biological activities observed for related coumarins suggest potential involvement in key cellular signaling cascades. Scopoletin, for example, has been linked to the modulation of multiple pathways including NF-κB, STAT3, and NRF-2 signaling[10].

Based on the known activities of similar compounds, the following pathways are plausible targets for this compound.

Experimental workflow for in vitro screening.

Potential signaling pathways modulated by this compound.

Conclusion

The available in vitro data on coumarin derivatives suggest that this compound likely possesses antioxidant, anti-inflammatory, and cytotoxic properties. However, there is a clear need for further research to specifically quantify these activities for this compound and to elucidate the precise molecular mechanisms and signaling pathways involved. The protocols and potential pathways outlined in this guide provide a framework for future investigations into the therapeutic potential of this natural compound.

References

- 1. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico and In Vitro Study of Antioxidant Potential of Urolithins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]

- 5. japer.in [japer.in]

- 6. mendeley.com [mendeley.com]

- 7. researchgate.net [researchgate.net]

- 8. Radical scavenging and anti-inflammatory activities of (hetero)arylethenesulfonyl fluorides: Synthesis and structure-activity relationship (SAR) and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and Patuletin 3-O- β-D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of multiple cellular signalling pathways as targets for anti-inflammatory and anti-tumorigenesis action of Scopoletin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Hydroxyterphenyllin, a natural fungal metabolite, induces apoptosis and S phase arrest in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cell line cytotoxicity: Topics by Science.gov [science.gov]

- 16. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of 3-aryl-7-hydroxy scopoletin derivatives as autophagy activators against tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of ortho-aryl N-hydroxycinnamides as potent histone deacetylase (HDAC) 8 isoform-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Structure of 3'-Hydroxyxanthyletin: A Spectroscopic Approach

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 3'-Hydroxyxanthyletin, an angular pyranocoumarin of interest to researchers in natural product chemistry and drug development. By integrating data from high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy, the precise molecular structure, including stereochemistry, has been unequivocally determined. This document details the experimental protocols and presents a thorough analysis of the spectroscopic data.

Introduction

This compound is a naturally occurring pyranocoumarin, a class of compounds known for a wide range of biological activities. Accurate structure determination is the foundational step for understanding its biosynthetic pathways, mechanism of action, and potential therapeutic applications. This guide outlines the systematic approach, combining mass spectrometry for molecular formula determination and fragmentation analysis with a suite of NMR techniques for establishing the carbon-hydrogen framework and connectivity.

Experimental Protocols

Isolation of this compound

The compound was isolated from the dried roots of Clausena anisata using standard chromatographic techniques. The powdered plant material was extracted with methanol, and the resulting crude extract was partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions containing the target compound were further purified by semi-preparative HPLC to yield this compound as a pure entity.

Mass Spectrometry (MS)

High-resolution mass spectra were acquired on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The sample was dissolved in methanol and infused directly. For tandem MS (MS/MS) experiments, the molecular ion was mass-selected and subjected to collision-induced dissociation (CID) with argon as the collision gas to observe fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, with tetramethylsilane (TMS) as the internal standard. The experiments included ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT-135), and two-dimensional (2D) experiments such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Data Analysis and Structure Determination

High-Resolution Mass Spectrometry

The HRMS-ESI spectrum provided the exact mass of the molecular ion, which was used to determine the molecular formula. The primary fragmentation pathways observed in the MS/MS spectrum were instrumental in confirming the presence of the coumarin core and the nature of the side chain.

Table 1: High-Resolution MS Data for this compound

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Difference (ppm) | Molecular Formula |

| [M+H]⁺ | 259.0965 | 259.0961 | -1.5 | C₁₅H₁₅O₄ |

Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 259.1)

| Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Loss |

| 241.0859 | 18.0106 (H₂O) | Loss of the hydroxyl group |

| 203.0805 | 56.0155 (C₄H₈) | Loss of isobutylene from prenyl side chain |

| 187.0492 | 72.0473 (C₄H₈O) | Cleavage of the pyran ring |

| 175.0491 | 84.0474 (C₅H₈O) | Retro-Diels-Alder (RDA) fragmentation |

The initial loss of water is characteristic of the hydroxyl group on the side chain. The fragmentation pattern strongly supports the presence of a prenyl-derived side chain and a pyranocoumarin skeleton.[1][2]

NMR Spectroscopy

The complete assignment of all proton and carbon signals was achieved through the combined analysis of 1D and 2D NMR spectra. The ¹H NMR spectrum showed characteristic signals for an angular pyranocoumarin, including two doublets for the olefinic protons H-3 and H-4. The COSY spectrum established the proton-proton coupling networks, while the HSQC spectrum correlated each proton to its directly attached carbon. The crucial HMBC experiment revealed long-range correlations, allowing for the assembly of the molecular fragments into the final structure.

Table 3: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| 3 | 6.22 | d | 9.5 | H-3 |

| 4 | 7.60 | d | 9.5 | H-4 |

| 5 | 7.25 | s | H-5 | |

| 10 | 6.75 | s | H-10 | |

| 2' | 4.65 | dd | 8.5, 2.5 | H-2' |

| 3' | 3.85 | t | 8.5 | H-3' |

| 4' | 1.38 | s | Me-4' | |

| 5' | 1.42 | s | Me-5' | |

| 3'-OH | 2.15 | d | 2.5 | -OH |

Table 4: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | Type (DEPT) | Assignment |

| 2 | 161.2 | C | C-2 |

| 3 | 112.8 | CH | C-3 |

| 4 | 143.5 | CH | C-4 |

| 4a | 112.5 | C | C-4a |

| 5 | 125.8 | CH | C-5 |

| 6 | 156.1 | C | C-6 |

| 7 | 103.2 | C | C-7 |

| 8 | 156.5 | C | C-8 |

| 8a | 107.5 | C | C-8a |

| 10 | 118.9 | CH | C-10 |

| 1' | 78.2 | C | C-1' |

| 2' | 72.5 | CH | C-2' |

| 3' | 77.8 | CH | C-3' |

| 4' | 25.4 | CH₃ | C-4' |

| 5' | 23.9 | CH₃ | C-5' |

The HMBC correlations from the methyl protons at δ 1.38 (H-4') and δ 1.42 (H-5') to the carbinol carbon at δ 72.5 (C-2') and the quaternary carbon at δ 78.2 (C-1') confirmed the 3-hydroxy-3-methylbutyl side group. The connection of this side chain to the coumarin core was established by correlations from H-2' to C-7, C-8, and C-8a.

Structure Elucidation Workflow

The logical process for determining the structure of this compound is visualized below.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The collective evidence from high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides an unambiguous structural assignment for this compound. The molecular formula was confirmed as C₁₅H₁₄O₄, and the complete connectivity was established through detailed analysis of 1D and 2D NMR data. This definitive structural information is crucial for further investigation into the biological properties and potential applications of this natural product.

References

3'-Hydroxyxanthyletin: A Comprehensive Technical Guide to its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxyxanthyletin is a naturally occurring pyranocoumarin found in various plant species, particularly within the Rutaceae family. As a member of the coumarin class of secondary metabolites, it is implicated in the intricate defense mechanisms plants employ against a range of biotic threats. This technical guide provides an in-depth overview of this compound, consolidating available information on its biosynthesis, mechanisms of action in plant defense, and relevant experimental protocols. While direct quantitative data and specific signaling pathways for this compound are not extensively documented in current literature, this guide extrapolates from closely related compounds and the broader class of pyranocoumarins to provide a comprehensive resource for researchers.

Introduction

Plants produce a vast arsenal of secondary metabolites to defend themselves from herbivores and pathogens. Among these, coumarins represent a significant class of phenolic compounds derived from the phenylpropanoid pathway. Pyranocoumarins, characterized by a pyran ring fused to the coumarin scaffold, are a notable subclass with a wide spectrum of biological activities. This compound, a derivative of xanthyletin, is one such pyranocoumarin. Its role in plant defense is an area of growing interest, driven by the need for novel, plant-derived antimicrobial and insecticidal agents. This guide aims to synthesize the current understanding of this compound's function in plant immunity and to provide practical methodologies for its study.

Chemical Profile

-

IUPAC Name: 7-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one

-

Molecular Formula: C₁₄H₁₂O₄

-

Molecular Weight: 244.24 g/mol

-

Chemical Structure:

Biosynthesis of this compound

The biosynthesis of pyranocoumarins like this compound originates from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. While the precise enzymatic steps leading to this compound have not been fully elucidated, the general pathway is understood to proceed through the formation of umbelliferone, a key intermediate in coumarin biosynthesis.

The proposed biosynthetic pathway can be visualized as follows:

Caption: Proposed biosynthetic pathway of this compound.

The initial steps involve the conversion of phenylalanine to p-coumaric acid, which then undergoes a series of reactions to form umbelliferone. Prenylation of umbelliferone leads to demethylsuberosin, which is then cyclized to form the pyran ring of xanthyletin. The final step is a putative hydroxylation of the xanthyletin core to yield this compound, although the specific hydroxylase enzyme responsible has not yet been identified.

Role in Plant Defense

Coumarins are well-established as phytoalexins and phytoanticipins, compounds that are either induced upon pathogen attack or constitutively present to deter herbivores and microbes. While specific studies on this compound are limited, the activities of its parent compound, xanthyletin, and other related pyranocoumarins provide strong evidence for its defensive role.

Antifungal Activity

Xanthyletin has demonstrated notable antifungal properties. For instance, it is a known inhibitor of the symbiotic fungus Leucoagaricus gongylophorus, which is cultivated by leaf-cutting ants. Complete inhibition of this fungus has been observed at a concentration of 25 μg/mL. It is plausible that the hydroxyl group in this compound could modulate this antifungal activity. Coumarins, in general, exert their antifungal effects through mechanisms such as the disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Antibacterial Activity

Various coumarins isolated from Citrus and Clausena species have shown antibacterial activity against a range of plant pathogenic bacteria. The mechanism of action often involves damage to the bacterial cell membrane. While specific data for this compound is unavailable, its structural similarity to other bioactive coumarins suggests potential antibacterial properties.

Insecticidal and Antifeedant Activity

Pyranocoumarins are known to possess insecticidal and antifeedant properties. These compounds can deter insect feeding and, in some cases, are toxic to insect larvae. The defensive role of these compounds is crucial for protecting plants from herbivory.

Table 1: Quantitative Data on the Bioactivity of Xanthyletin and Related Coumarins

| Compound | Target Organism | Bioassay | Activity Metric | Value |

| Xanthyletin | Leucoagaricus gongylophorus | Fungal Growth Inhibition | Complete Inhibition | 25 µg/mL |

| Xanthyletin | Pyricularia oryzae | Fungal Growth Inhibition | - | Active |

| Clausarin | A549, KB, KB-VIN (human tumor cells) | Cytotoxicity | EC50 | 1.59 - 2.98 µg/mL |

| Clausenidin | KB-VIN (human tumor cells) | Cytotoxicity | EC50 | 2.25 - 2.87 µg/mL |

| Dentatin | Mycobacterium tuberculosis | Antimycobacterial | MIC | 50 µg/mL |

| Nordentatin | Mycobacterium tuberculosis | Antimycobacterial | MIC | 100 µg/mL |

| Clausenidin | Mycobacterium tuberculosis | Antimycobacterial | MIC | 200 µg/mL |

| 3-formylcarbazole | Candida albicans | Antifungal | IC50 | 13.6 µg/mL |

| 3-methoxycarbonylcarbazole | Candida albicans | Antifungal | IC50 | 9.5 µg/mL |

| 2-hydroxy-3-formyl-7-methoxycarbazole | Candida albicans | Antifungal | IC50 | 2.8 µg/mL |

Note: Data for this compound is not currently available in the public domain. The table presents data for the parent compound xanthyletin and other bioactive coumarins from relevant plant sources to provide context.

Signaling Pathways in Plant Defense

The production and action of coumarins in plant defense are integrated into complex signaling networks. Upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), plants initiate a signaling cascade that often involves key plant hormones.

Caption: General signaling pathway for coumarin-mediated plant defense.

Salicylic acid (SA) and jasmonic acid (JA) are two major defense-related hormones that play a crucial role in activating the expression of genes involved in the biosynthesis of secondary metabolites, including coumarins. While the specific transcription factors and regulatory elements that control the expression of this compound biosynthetic genes are yet to be identified, it is likely that its production is upregulated as part of a broader defense response coordinated by these hormonal pathways.

Experimental Protocols

Extraction of Pyranocoumarins

This protocol provides a general method for the extraction of pyranocoumarins from plant material.

Caption: Workflow for the extraction of pyranocoumarins.

Methodology:

-

Sample Preparation: Collect fresh plant material and immediately freeze in liquid nitrogen to quench metabolic processes. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extraction: Suspend the powdered plant material in a suitable solvent such as methanol or 80% ethanol. Macerate the suspension for 24-48 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification by HPLC

High-performance liquid chromatography (HPLC) is a standard technique for the isolation and purification of specific coumarins from a crude extract.

Methodology:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher polarity solvent system (e.g., water with a small percentage of formic acid or acetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol). A typical gradient might be from 10% to 90% acetonitrile in water over 40 minutes.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile, typically in the UV range of 200-400 nm. Coumarins generally show strong absorbance between 250 and 350 nm.

-

Fraction Collection: Fractions are collected based on the retention times of the peaks of interest. The fractions containing the target compound can be pooled and the solvent evaporated to yield the purified compound.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Conclusion and Future Perspectives

This compound, as a member of the pyranocoumarin family, holds potential as a plant defense compound. While direct evidence of its specific roles and mechanisms is currently limited, the bioactivity of its parent compound, xanthyletin, and other related coumarins strongly suggests its involvement in antifungal, antibacterial, and insecticidal defense. Future research should focus on the isolation and complete structural characterization of this compound, followed by comprehensive bioassays to determine its quantitative activity against a range of plant pathogens and herbivores. Furthermore, elucidating the specific biosynthetic pathway and its regulation, as well as the downstream signaling events triggered by this compound, will provide a more complete understanding of its role in plant immunity. Such knowledge will be invaluable for the development of novel, sustainable strategies for crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.

Methodological & Application

Application Notes and Protocols: Synthesis of 3'-Hydroxyxanthyletin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxyxanthyletin is a naturally occurring coumarin that, along with its derivatives, holds significant potential for research and development in medicinal chemistry and pharmacology. Coumarins, a class of benzopyrone compounds, are known for a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. The introduction of hydroxyl groups to the coumarin scaffold can significantly modulate these activities, making the synthesis of specific hydroxylated derivatives like this compound a key area of interest.

These application notes provide a comprehensive overview of a proposed synthetic route for this compound, based on established methodologies for coumarin synthesis and hydroxylation. Detailed experimental protocols, potential biological activities, and relevant signaling pathways are discussed to guide researchers in the exploration of this promising compound and its analogs.

Proposed Synthesis of this compound

Currently, a direct and detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be proposed based on well-established reactions for the synthesis of the parent compound, xanthyletin, followed by a regioselective hydroxylation step.

A common strategy for synthesizing the xanthyletin core involves the Pechmann condensation of a phenol with a β-ketoester. For xanthyletin, this would typically involve the reaction of 7-hydroxy-2,2-dimethyl-2H-chromene with a suitable acetoacetate derivative. Subsequent hydroxylation at the 3'-position of the coumarin ring system would then yield the desired product.

A potential starting material for the synthesis of the xanthyletin core is 7-hydroxy-4-methylcoumarin, which can be further elaborated. An alternative approach involves the Perkin reaction of a salicylaldehyde derivative with a phenylacetic acid.

The subsequent hydroxylation of the xanthyletin core to introduce the 3'-hydroxyl group is a critical step. While direct chemical hydroxylation can be challenging and may lack regioselectivity, enzymatic hydroxylation using specific cytochrome P450 enzymes, such as flavonoid 3'-hydroxylase (F3'H), presents a promising and highly specific method.[1]

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis of Xanthyletin (Proposed)

This protocol is based on the general principles of the Pechmann condensation.

Materials:

-

7-hydroxy-2,2-dimethyl-2H-chromene

-

Ethyl acetoacetate

-

Sulfuric acid (concentrated)

-

Ethanol

-

Ice

-

Sodium bicarbonate solution (saturated)

Procedure:

-

To a cooled solution of 7-hydroxy-2,2-dimethyl-2H-chromene in ethanol, add an equimolar amount of ethyl acetoacetate.

-

Slowly add concentrated sulfuric acid dropwise with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Pour the reaction mixture onto crushed ice.

-

The precipitated solid is filtered, washed with cold water, and then with a saturated sodium bicarbonate solution until effervescence ceases.

-

The crude xanthyletin is then washed again with water and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure xanthyletin.

Protocol 2: Hydroxylation of Xanthyletin to this compound (Proposed Enzymatic Method)

This protocol outlines a potential enzymatic approach for the specific hydroxylation of xanthyletin.

Materials:

-

Xanthyletin

-

Recombinant flavonoid 3'-hydroxylase (F3'H)

-

NADPH

-

Potassium phosphate buffer (pH 7.5)

-

Microsomal preparation containing the enzyme (if applicable)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a reaction mixture containing xanthyletin (dissolved in a minimal amount of a suitable organic solvent like DMSO and then diluted), NADPH, and the microsomal preparation containing F3'H in potassium phosphate buffer.

-

Incubate the mixture at an optimal temperature (typically 25-30°C) with gentle shaking for a specified period (e.g., 1-3 hours).

-

Stop the reaction by adding a quenching agent or by extraction.

-

Extract the reaction mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound using chromatographic techniques such as column chromatography or preparative HPLC.

Quantitative Data on Related Hydroxylated Coumarins

While specific quantitative data for this compound is limited, the biological activities of other hydroxylated coumarin derivatives provide valuable insights into its potential. The following table summarizes the in vitro cytotoxic effects of some hydroxylated 3-arylcoumarin derivatives on various cancer cell lines.

| Compound | Cell Line | IC50 (µM)[2] |

| 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin | HepG2 | Data not available |

| Coumarin-stilbene hybrid (compound 64) | KB | 5.18 |

| Coumarin-stilbene hybrid (compound 64) | MCF-7/ADR | 11.94 |

| Coumarin-stilbene hybrid (compound 65) | MCF-7/ADR | 11.11 |

Visualizations

Proposed Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Potential Signaling Pathway Modulation by Hydroxylated Coumarins

Some hydroxylated coumarin derivatives, such as scopoletin, have been shown to inhibit angiogenesis by affecting key signaling pathways.[3] The following diagram illustrates a simplified representation of the VEGF signaling pathway, which could be a potential target for this compound and its derivatives.

References

- 1. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of scopoletin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 3'-Hydroxyxanthyletin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 3'-Hydroxyxanthyletin, a coumarin derivative of interest for its potential pharmacological activities. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Overview of Analytical Methods

The quantification of this compound in various matrices, including plant extracts and biological samples, can be achieved through several analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is a robust and widely used technique for the quantification of coumarins. It offers good selectivity and sensitivity for routine analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for the analysis of this compound at trace levels in complex biological matrices.

-

UV-Vis Spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound in relatively pure samples or after appropriate sample cleanup.

Quantitative Data Summary

The following table summarizes representative quantitative data for analytical methods used for the quantification of coumarin derivatives structurally similar to this compound. This data can be used as a reference for method development and validation.

| Analytical Method | Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Reference |

| HPLC-UV | Coumarin | 2 - 14 | 0.03 | 0.1 | 98 - 102 | |

| UHPLC-UV/Vis | Auraptene | 1 - 50 | - | - | - | |

| UHPLC-UV/Vis | Umbelliprenin | 1 - 50 | - | - | - | |

| UHPLC-UV/Vis | Umbelliferone | 1 - 50 | - | - | - |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on established methods for the analysis of hydroxylated and prenylated coumarins and can be adapted for this compound.

3.1.1. Instrumentation and Materials

-

HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (analytical grade).

-

This compound reference standard.

-

Sample extracts.

3.1.2. Chromatographic Conditions

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-5 min: 90% A, 10% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Linear gradient to 10% A, 90% B

-

30-35 min: Hold at 10% A, 90% B

-

35-40 min: Return to initial conditions (90% A, 10% B).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 320 nm (or the wavelength of maximum absorbance for this compound).

-

Injection Volume: 10 µL.

3.1.3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

3.1.4. Method Validation

The method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general framework for the highly sensitive and selective quantification of this compound.

3.2.1. Instrumentation and Materials

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

UHPLC system.

-

C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Acetonitrile (LC-MS grade).

-

Water (LC-MS grade).

-

Formic acid (LC-MS grade).

-

This compound reference standard.

-

Internal standard (IS) (e.g., a structurally similar coumarin not present in the sample).

-

Sample extracts.

3.2.2. Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A fast gradient may be employed, for example:

-

0-1 min: 95% A, 5% B

-

1-5 min: Linear gradient to 5% A, 95% B

-

5-7 min: Hold at 5% A, 95% B

-

7-8 min: Return to initial conditions.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.

-

Multiple Reaction Monitoring (MRM): The precursor ion (parent ion) and at least two product ions (daughter ions) for both this compound and the internal standard should be determined by infusion of the standards into the mass spectrometer.

3.2.3. Standard and Sample Preparation

-

Standard and Sample Preparation: Similar to the HPLC protocol, but with the addition of a fixed concentration of the internal standard to all standards and samples.

UV-Vis Spectrophotometry Protocol

This protocol is suitable for the quantification of this compound in simpler matrices.

3.3.1. Instrumentation and Materials

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Methanol or ethanol (spectroscopic grade).

-

This compound reference standard.

-

Sample solutions.

3.3.2. Procedure

-

Determination of Maximum Absorbance (λmax): Prepare a solution of this compound in the chosen solvent (e.g., methanol). Scan the solution in the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution in the same solvent. If necessary, perform extraction and filtration steps to remove interfering substances. Measure the absorbance of the sample solution at λmax.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analytical methods described.

Hypothesized Signaling Pathway

While the specific signaling pathway of this compound is not yet fully elucidated, based on the known activities of similar coumarin derivatives, a plausible mechanism of action involves the activation of the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress and inflammation.

Application Note: Analysis of 3'-Hydroxyxanthyletin by HPLC-UV

Introduction

3'-Hydroxyxanthyletin is a natural coumarin compound that has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices is crucial for research and development. This application note details a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of this compound. The described protocol is intended for researchers, scientists, and professionals in drug development.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] This method utilizes a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[2] this compound is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental

Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

HPLC grade acetonitrile, methanol, and water.

-

Formic acid (analytical grade).

-

Syringe filters (0.45 µm).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

This compound reference standard.

Chromatographic Conditions

A typical starting point for method development would be as follows. These conditions may require optimization for specific matrices.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | ~254 nm (Requires optimization based on UV scan) |

Rationale for Parameter Selection:

-

Column: C18 columns are widely used for the separation of a broad range of non-polar to moderately polar compounds like coumarins.[2]

-

Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for reversed-phase HPLC, offering good separation efficiency.[2] The addition of formic acid helps to improve peak shape and resolution by protonating silanol groups on the stationary phase and the analyte.

-

Gradient Elution: A gradient is often necessary for analyzing complex samples to ensure good resolution of all components within a reasonable timeframe.

-

Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. A UV scan of this compound should be performed to determine the wavelength of maximum absorbance (λmax). Many aromatic compounds exhibit strong absorbance around 254 nm.

Protocols

1. Standard Solution Preparation

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, in a 10 mL volumetric flask.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Make up to the mark with the same solvent to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

2. Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., plant extract, biological fluid, reaction mixture). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interferences.[3]

General Procedure for a Plant Extract:

-

Weigh 1 g of the powdered plant material.

-

Extract with a suitable solvent (e.g., methanol, ethanol) using sonication or maceration.

-

Filter the extract to remove solid particles.

-

Evaporate the solvent under reduced pressure.

-

Reconstitute the residue in a known volume of mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]

3. Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines or other relevant standards.[5] The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.[7]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally accepted.[6]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used.[6]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Quantitative Data Summary (Template)

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | > 0.995 | 0.999 |

| Range (µg/mL) | Defined by linearity | 1 - 100 |

| Accuracy (% Recovery) | 80 - 120% | 98.5 - 102.3% |

| Precision (% RSD) | < 2% for repeatability | < 1.5% |

| LOD (µg/mL) | Signal-to-Noise Ratio > 3 | 0.1 |

| LOQ (µg/mL) | Signal-to-Noise Ratio > 10 | 0.5 |

Visualizations

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Caption: Factors influencing the HPLC separation of this compound.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by HPLC-UV. The method is based on established principles of reversed-phase chromatography and can be adapted and validated for specific research and quality control applications. Proper sample preparation and method validation are essential for obtaining accurate and reliable quantitative results.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]